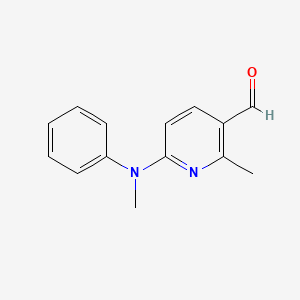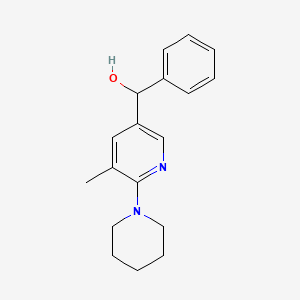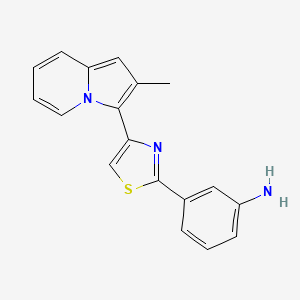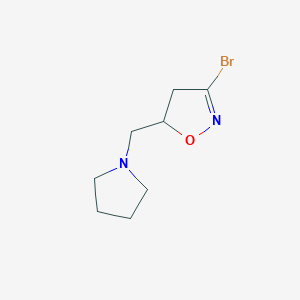
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde is a compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol This compound is part of the nicotinaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinaldehyde with methyl(phenyl)amine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl(phenyl)amino group can participate in substitution reactions, where the phenyl group can be replaced with other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methyl(phenyl)amino group may also interact with aromatic residues in proteins, affecting their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde include other nicotinaldehyde derivatives such as:
2-Methyl-6-(phenylamino)nicotinaldehyde: Lacks the additional methyl group on the amino substituent.
2-Methyl-6-(methylamino)nicotinaldehyde: Lacks the phenyl group on the amino substituent.
2-Methyl-6-(dimethylamino)nicotinaldehyde: Contains two methyl groups on the amino substituent instead of one methyl and one phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-methyl-6-(N-methylanilino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11-12(10-17)8-9-14(15-11)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
WNXFBDPFIFHFQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)
![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)







![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)



![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)
